Boiling Point: 15.9 °C Lower than the Hydroxymethyl Positional Isomer
The predicted boiling point of ethyl 1-hydroxy-2-methylcyclopropanecarboxylate (171.0 ± 13.0 °C at 760 mmHg) is substantially lower than that of its positional isomer ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (205.9 ± 13.0 °C at 760 mmHg) . This 34.9 °C difference (mean values) allows for distinct fractionation strategies and indicates a weaker intermolecular hydrogen-bonding network in the alcohol-substituted analog compared to the primary alcohol of the isomer. For gram-scale synthesis, the lower boiling point translates to reduced energy input during solvent removal and potentially milder purification conditions.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 171.0 ± 13.0 °C (predicted) |
| Comparator Or Baseline | Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: 205.9 ± 13.0 °C (predicted) |
| Quantified Difference | 34.9 °C lower for the target compound |
| Conditions | ACD/Labs Percepta prediction values reported by ChemSrc and ChemSpider |
Why This Matters
Procurement decisions for intermediates that require vacuum distillation or precise thermal stability profiles must account for the ~35 °C boiling point gap to avoid decomposition and yield loss.
